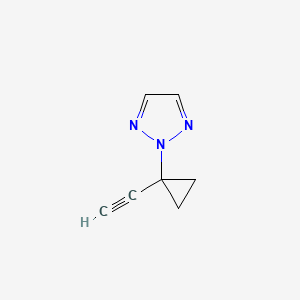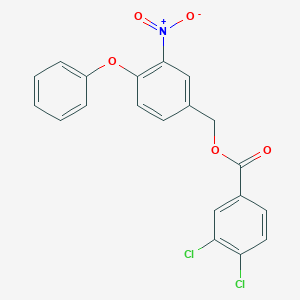
N-cyclopentyl-N'-(2,6-dimethylphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-(2,6-dimethylphenyl)oxamide (CPDO) is a chemical compound that has been studied for its potential applications in scientific research. CPDO is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain and temperature.
Wissenschaftliche Forschungsanwendungen
Organometallic and Coordination Compounds in Cancer Therapy
Research into organometallic and coordination compounds, such as rhenium complexes, has shown promising applications in cancer therapy. These compounds, characterized by their diverse structures and cytotoxic properties, target specific cancer cells with high potency. Their design incorporates organometallic ligands, peptides, and various functional groups to achieve targeted therapeutic effects, including receptor and enzyme targeting within cancer cells. The review by Bauer et al. (2019) delves into these compounds' modes of action and their progress in clinical trials, highlighting the potential of such organometallic compounds in treating various cancer types (Bauer, Haase, Reich, Crans, & Kühn, 2019).
Cyclodextrin-Based Nanosponges for Drug Delivery
Cyclodextrin-based nanosponges (CD-NS) represent a novel approach to drug delivery systems, offering a versatile platform for the controlled release of therapeutic agents. These highly porous nanoparticles can be engineered to release drugs in a controlled manner, improving the solubility of poorly water-soluble drugs and protecting sensitive compounds from degradation. Sherje et al. (2017) discuss the properties, design, and applications of CD-NS in pharmaceuticals, highlighting their advantages in enhancing drug efficacy and safety (Sherje, Dravyakar, Kadam, & Jadhav, 2017).
Antituberculosis Activity of Organotin(IV) Complexes
The antituberculosis potential of organotin(IV) complexes has been a subject of interest due to their remarkable activity against Mycobacterium tuberculosis. These complexes, involving various ligands and organotin moieties, exhibit a broad range of structural diversity and biological activity. Iqbal, Ali, and Shahzadi (2015) review the antituberculosis activity of these compounds, emphasizing the influence of ligand environment and the structure of the organotin complexes on their efficacy. Their findings suggest that triorganotin(IV) complexes, in particular, show superior antituberculosis activity compared to diorganotin(IV) complexes, offering insights into designing new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Cyclodextrins in Drug Delivery Systems
Cyclodextrins (CDs) and their derivatives play a crucial role in drug delivery, enhancing the solubility, stability, and bioavailability of therapeutic agents. Challa, Ahuja, Ali, and Khar (2005) provide an updated review on the use of CDs in designing novel delivery systems, such as liposomes and nanoparticles. The article discusses the mechanisms by which CDs improve drug delivery and the factors influencing the formation of inclusion complexes. This comprehensive review highlights the versatility and potential of CDs in pharmaceutical formulations, paving the way for innovative drug delivery solutions (Challa, Ahuja, Ali, & Khar, 2005).
Eigenschaften
IUPAC Name |
N-cyclopentyl-N'-(2,6-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-6-5-7-11(2)13(10)17-15(19)14(18)16-12-8-3-4-9-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLUTKFAEOJIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N'-(2,6-dimethylphenyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

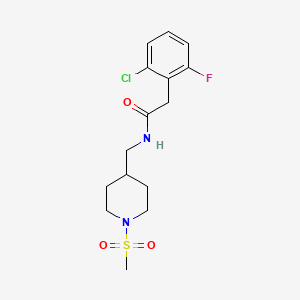

![N-phenyl-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2843496.png)

![Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate](/img/structure/B2843498.png)
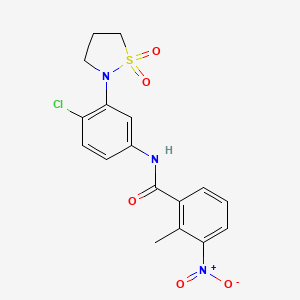
![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2843502.png)
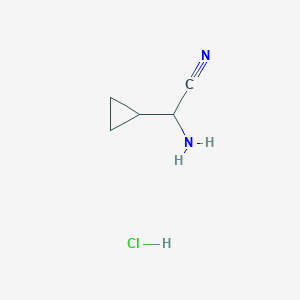


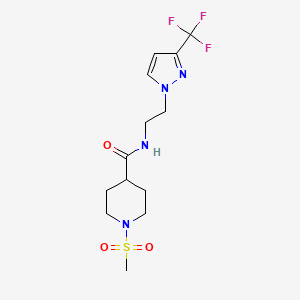
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2843510.png)
